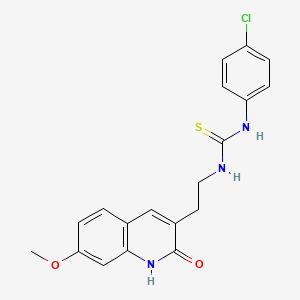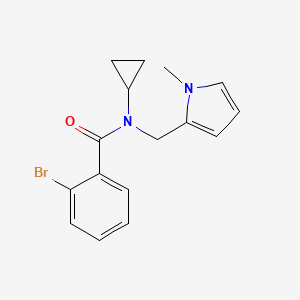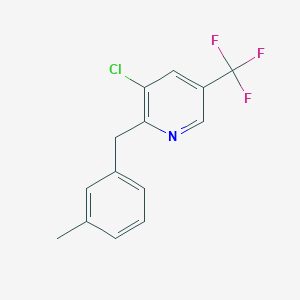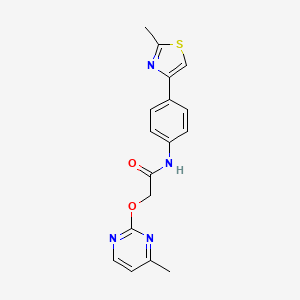
1-(4-Chlorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPTU and is known for its unique properties that make it a useful tool in various fields of study.
Scientific Research Applications
Synthesis and Antimicrobial Potential
Research has demonstrated the synthesis of quinazolinones, compounds related to 1-(4-Chlorophenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, showcasing their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) explored the synthesis and characterization of new quinazolines with promising antibacterial and antifungal activities against various pathogens like Escherichia coli and Staphylococcus aureus (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Anticancer Activity
Gaber and colleagues (2021) focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, testing their anticancer effects against the breast cancer MCF-7 cell line. Their findings revealed significant anticancer activity, suggesting the potential therapeutic applications of such compounds (Gaber, A., et al., 2021).
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study found compounds with significant inhibitory activity, highlighting the potential for treating diseases associated with cholinesterase activity (Kurt, B. Z., et al., 2015).
Multicomponent Synthesis
Tonkikh, Strakovs, and Petrova (2004) engaged in the multicomponent synthesis of octahydroquinazolines, demonstrating the chemical versatility and potential utility of quinazoline derivatives in creating complex molecular architectures with potential biological activities (Tonkikh, N., Strakovs, A., & Petrova, M., 2004).
Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds
Patel and Patel (2010) developed fluoroquinolone-based thiazolidinones, derived from 1,4-dihydroquinoline-3-carboxylic acid, demonstrating their synthesis and potential antimicrobial activity. This study underscores the therapeutic promise of fluoroquinolone derivatives in combating infectious diseases (Patel, N., & Patel, S. D., 2010).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLLIFSJAOMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2806475.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)

![1-(2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2806483.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-bromo-N-methylnicotinamide](/img/structure/B2806486.png)
![3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2806487.png)
![1-Methyl-4-[4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2806488.png)
![(3-Fluoropyridin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2806492.png)
![6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2806493.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2806494.png)
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2806495.png)
